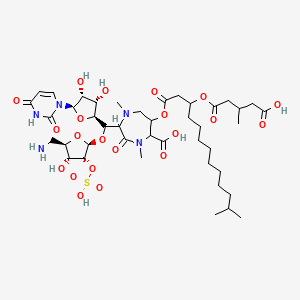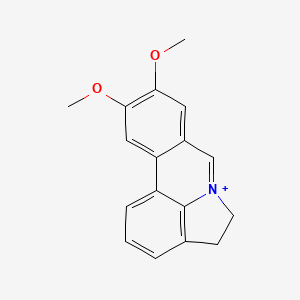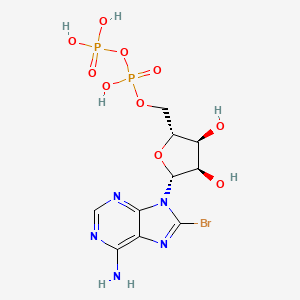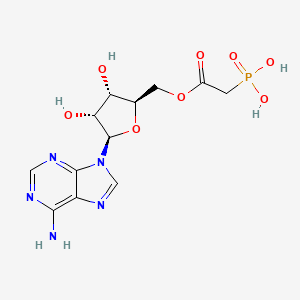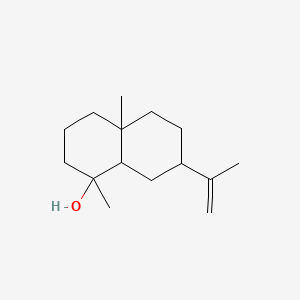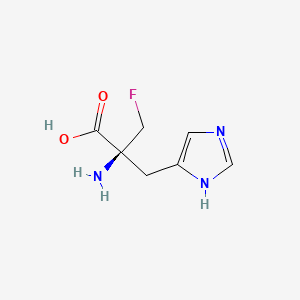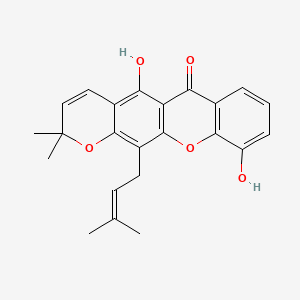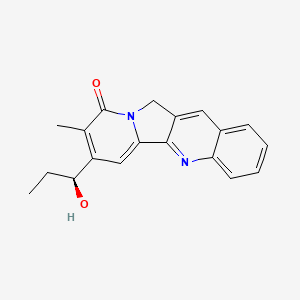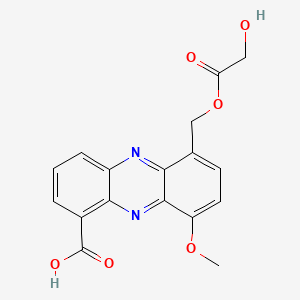
Griseolutein A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Griseolutein A is a natural product found in Streptomyces griseoluteus with data available.
科学的研究の応用
Overview
Griseofulvin, a polyketide metabolite primarily produced by ascomycetes, is traditionally known for its antifungal properties, particularly in treating dermatophyte infections. Since its introduction in 1959, research has unveiled its potential for multifunctional applications in scientific research.
Therapeutic Repurposing
Griseofulvin has gained interest for its ability to disrupt mitosis and cell division in human cancer cells, demonstrating potential as an anticancer agent. It also exhibits properties that may arrest hepatitis C virus replication. The enhancement of ACE2 function by griseofulvin contributes to vascular vasodilation and improved capillary blood flow, suggesting a broader therapeutic scope than initially understood. Furthermore, molecular docking analyses have indicated that griseofulvin and its derivatives might inhibit SARS-CoV-2 entry and viral replication by binding to key viral proteins, proposing its repurposing in novel therapeutic interventions for diseases beyond fungal infections (Aris et al., 2022).
Solubility and Bioavailability Enhancement
Griseofulvin's therapeutic applications are often limited by its poor water solubility. However, nanotechnology-based approaches, such as nanoparticle preparation, have been explored to enhance its solubility and bioavailability. Techniques like milling, high-pressure homogenization, and lipid-based formulations show promise for commercialization, indicating a potential increase in the drug's therapeutic efficacy and applicability in various medical contexts (Kumar, 2019).
特性
CAS番号 |
573-84-2 |
|---|---|
分子式 |
C17H14N2O6 |
分子量 |
342.3 g/mol |
IUPAC名 |
6-[(2-hydroxyacetyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,20H,7-8H2,1H3,(H,22,23) |
InChIキー |
LRNVPBRAXOLPTF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
正規SMILES |
COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(=O)CO |
| 573-84-2 | |
同義語 |
griseolutein A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene](/img/structure/B1203596.png)
